5,5-Difluoropentane-1,4-diamine
Description
Properties
CAS No. |
86120-58-3 |
|---|---|
Molecular Formula |
C5H12F2N2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
5,5-difluoropentane-1,4-diamine |
InChI |
InChI=1S/C5H12F2N2/c6-5(7)4(9)2-1-3-8/h4-5H,1-3,8-9H2 |
InChI Key |
PUAMHXQPUKPWSJ-UHFFFAOYSA-N |
SMILES |
C(CC(C(F)F)N)CN |
Canonical SMILES |
C(CC(C(F)F)N)CN |
Synonyms |
ADFMP alpha-difluoromethylputrescine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Biochemical Properties
The closest structural analogs of 5,5-Difluoropentane-1,4-diamine are 5-fluoropentane-1,4-diamine and other fluorinated diamines such as 4-(substituted)-5-fluorobenzene-1,2-diamine (synthesized via SnCl₂-mediated reduction, as described in ). Key differences include:
| Property | This compound | 5-Fluoropentane-1,4-diamine | 4-(Substituted)-5-fluorobenzene-1,2-diamine |
|---|---|---|---|
| Fluorine Substitution | C5,5-difluoro | C5-monofluoro | Aromatic fluorine at C5 |
| pKa of α-Amino Group | 6.4 | 7.75 | Not reported |
| Substrate for DAO (EC 1.4.3.6) | No | Yes | Not tested |
| Substrate for MAO (EC 1.4.3.4) | High activity | Moderate activity | Not tested |
| ODC Inhibition (Prostate) | Slight decrease | Marked decrease | Not applicable |
Enzyme Interaction and Selectivity
- Ornithine Decarboxylase (ODC): While both 5,5-difluoro and 5-fluoro derivatives inhibit ODC in vitro, their in vivo efficacy diverges. The monofluorinated compound reduces prostate ODC activity by >50%, whereas the difluorinated analog causes only a marginal effect . This discrepancy is attributed to differences in metabolism and tissue penetration influenced by fluorine substitution.
- Aminotransferase Effects: Both compounds decrease 4-aminobutyrate:2-oxoglutarate aminotransferase (EC 2.6.1.19) activity in the brain, suggesting shared neurochemical effects despite divergent ODC inhibition profiles .
Functional Implications
- Therapeutic Potential: The monofluorinated derivative’s potent ODC inhibition suggests utility in conditions requiring polyamine depletion (e.g., cancer), whereas the difluorinated compound’s MAO substrate activity may align with neurological applications.
- Toxicity : Both compounds exhibit neurochemical effects, necessitating careful evaluation of dose-dependent toxicity.
Notes
pKa and Bioactivity : The lower pKa of this compound reduces protonation at physiological pH, enhancing its interaction with MAO and limiting DAO-mediated degradation .
In Vivo vs. In Vitro Discrepancies : Despite similar in vitro ODC inhibition, the difluorinated compound’s reduced in vivo efficacy underscores the importance of metabolic pathways in determining functional outcomes .
Comparative Limitations : Data for aromatic fluorinated diamines (e.g., 4-(substituted)-5-fluorobenzene-1,2-diamine) remain sparse, highlighting a gap in comparative biochemical studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
